2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and radiosensitizing properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer activity, particularly against liver cancer and melanoma cell lines.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .
Mode of Action
The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy . They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair mechanisms of the cancer cells . By inhibiting these mechanisms, it causes DNA fragmentation, which leads to cell death . The presence of a sulfonamide in combination with methoxy substitution in the compound enhances this effect .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has good bioavailability .
Result of Action
The compound’s action results in considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The compound’s action leads to DNA fragmentation, causing cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of radiation. For example, the compound has proven to be more potent when combined with 2 Gy ϒ-radiation .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of cancer research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways involved in cancer cell proliferation . Additionally, this compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is essential for its anticancer activity .
Cellular Effects
The effects of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a vital role in programmed cell death . Furthermore, this compound can disrupt cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . It also affects gene expression by modulating the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of key substrates . This inhibition can lead to the disruption of critical signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can intercalate into DNA, causing structural changes that hinder the binding of transcription factors and RNA polymerase, ultimately affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve a balance between efficacy and safety in therapeutic applications .
Metabolic Pathways
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall pharmacological effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to target sites . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is critical for its activity. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inducing apoptosis .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the reaction of 6-substituted-1,3-benzothiazol-2-amine with various substituted phenyl isocyanides under specific conditions . The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar compounds, such as:
7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits similar anticancer activity but with different substituents.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Shows effectiveness against melanoma cell lines.
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives: These compounds have been studied for their antimycobacterial activity.
The uniqueness of this compound lies in its combination of a fluorophenyl group with the imidazo[2,1-b][1,3]benzothiazole scaffold, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCGYHLJVQCFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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